molecular formula C5H14NO3P B1596678 Diethyl aminomethylphosphonate CAS No. 50917-72-1

Diethyl aminomethylphosphonate

Cat. No.: B1596678
CAS No.: 50917-72-1
M. Wt: 167.14 g/mol
InChI Key: UIBCDEFKKLRXHR-UHFFFAOYSA-N
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Description

Diethyl aminomethylphosphonate is a chemical compound with the molecular formula C5H14NO3P . It is also known by other names such as Diethyl aminomethanephosphonate and diethoxyphosphorylmethanamine .


Synthesis Analysis

The synthesis of α-aminophosphonates, which includes this compound, can be achieved using diphenylphosphinic acid as an efficient organocatalyst . This process involves a multicomponent Kabachnik-Fields reaction in one pot of aromatic aldehyde, aniline, and diethylphosphite . The reaction time, catalyst amount, and medium temperature are optimized using a full factorial experiment design .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C5H14NO3P/c1-3-8-10(7,5-6)9-4-2/h3-6H2,1-2H3 . The molecular weight of the compound is 167.14 g/mol .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 167.14 g/mol, and it has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Corrosion Inhibition

Diethyl aminomethylphosphonates have been studied for their potential as corrosion inhibitors. Research shows that α-aminophosphonates, including various diethyl aminomethylphosphonate derivatives, can effectively inhibit mild steel corrosion in hydrochloric acid, which is useful in industrial pickling processes. These compounds act as mixed-type inhibitors and predominantly function as cathodic inhibitors. Their effectiveness has been supported by various methods including weight loss measurements, potentiodynamic polarization, scanning electron microscopy, and atomic force microscopy (Gupta et al., 2017).

Synthesis and Structural Characterization

The synthesis and structural characterization of α-phosphonates, including this compound derivatives, have been extensively researched. These compounds are of interest due to their potential biological activities and applications as enzyme inhibitors, antibacterial agents, antitumor agents, and antiviral agents. Their synthesis typically involves the Kabachnik-Fields reaction, coupling a carbonyl, an amine, and a dialkyl phosphite unit (Ouahrouch et al., 2014).

Photodegradation in Water

Phosphonates, including diethyl aminomethylphosphonates, are known for their resistance to degradation, often producing aminomethylphosphonic acid (AMPA) as a metabolite. Studies on the photodegradation of phosphonates in water have shown that these substances undergo UV light conversion, which is enhanced in the presence of iron. This research is significant for understanding the environmental fate of phosphonates (Lesueur, Pfeffer, & Fuerhacker, 2005).

Anticancer and Apoptosis-Inducing Properties

This compound derivatives have been explored for their anticancer properties. Research has shown that certain derivatives can induce apoptosis and cell cycle arrest in cancer cells. For instance, diethyl (6-amino-9H-purin-9-yl) methylphosphonate has been studied for its effects on hepatocellular carcinoma cells, indicating its potential as an anticancer agent (Qu et al., 2010).

Synthesis of Functionalized Aminomethylphosphonites

The synthesis of new functionalized aminomethylphosphonites and bis(aminomethyl)phosphinates has been proposed for various applications. This synthesis involves the aminomethylation of esters of hypophosphorous acid using chloro-, alkoxy-, and amino-substituted methylamines (Prishchenko et al., 2010).

Biochemical Analysis

Biochemical Properties

Diethyl aminomethylphosphonate plays a significant role in biochemical reactions, particularly as an inhibitor of enzymes involved in amino acid metabolism . It interacts with enzymes such as aminopeptidases and phosphatases, inhibiting their activity and thus affecting the physiological activity of cells . The compound’s interaction with these enzymes is primarily through the formation of stable complexes, which prevent the enzymes from catalyzing their respective reactions .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by inhibiting enzymes involved in amino acid metabolism, leading to altered cell signaling pathways and gene expression . The compound has been shown to affect cellular metabolism by disrupting the normal function of metabolic enzymes, resulting in changes in metabolite levels and metabolic flux . These effects can lead to altered cell growth and differentiation, as well as changes in cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound acts as an enzyme inhibitor by forming stable complexes with the active sites of enzymes, preventing them from catalyzing their reactions . This inhibition can lead to changes in gene expression, as the affected enzymes are often involved in regulatory pathways that control gene transcription . Additionally, this compound can modulate the activity of signaling pathways by inhibiting key enzymes involved in signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory effects on enzymes . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects include sustained changes in enzyme activity, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including adverse impacts on liver and kidney function . Threshold effects have been observed, where the compound’s inhibitory effects plateau at certain concentrations, indicating a saturation of enzyme binding sites .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate amino acid metabolism . The compound can inhibit key enzymes in these pathways, leading to changes in metabolite levels and metabolic flux . Additionally, this compound can affect the biosynthesis and degradation of phosphonates, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters that recognize its structure, allowing it to accumulate in certain cellular compartments . This localization can enhance its inhibitory effects on target enzymes and influence its overall activity within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization allows this compound to interact with enzymes and other biomolecules within specific cellular environments, enhancing its inhibitory effects and modulating cellular processes .

Properties

IUPAC Name

diethoxyphosphorylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO3P/c1-3-8-10(7,5-6)9-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBCDEFKKLRXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364566
Record name diethyl aminomethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50917-72-1
Record name diethyl aminomethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl (aminomethyl)phosphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A 250-mL pressure tank reactor was purged, flushed and maintained with a hydrogen atmosphere, then, was added a solution of diethyl (benzylamino)methylphosphonate (3.5 g, 13.62 mmol, 1.00 equiv) in ethanol (180 mL), acetic acid (10 mL) and Palladium carbon (0.2 g, 0.10 equiv). The resulting solution was stirred for 24 h at 50° C. under 20 atm pressure. The solids were filtered out. The resulting mixture was concentrated under vacuum. This resulted in 2.0 g (crude) of the title compound as brown oil which was used without further purification.
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3.5 g
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180 mL
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10 mL
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Palladium carbon
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0.2 g
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catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Diethyl aminomethylphosphonate hydrochloride (4.965 g.) is stirred in chloroform (25 ml.) at 0°C. while ammonia is bubbled through the mixture for 4 minutes. The resulting ammonium chloride is filtered off and the filtrate dried briefly over MgSO4. Evaporation of the solvent at reduced pressure affords diethyl aminomethylphosphonate (4.031 g.) as a clear liquid. ir (CCl4) 1240, 1062, 1032, and 966 cm-1 ; nmr (CDCl3)τ8.67 (t, 6, J=7Hz, CH3), 7.03 (d, 2, J=11Hz, CH2), and 5.86 (p, 4, J=7Hz and J=7Hz, CH2CH3).
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4.965 g
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reactant
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0 (± 1) mol
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl aminomethylphosphonate
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Diethyl aminomethylphosphonate
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Diethyl aminomethylphosphonate
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Diethyl aminomethylphosphonate
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Diethyl aminomethylphosphonate
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Customer
Q & A

Q1: What is the significance of studying diethyl aminomethylphosphonate in the context of medicinal chemistry?

A1: this compound is of interest because phosphonates show selectivity for bone tissues. [, ] Researchers are exploring its potential for developing new platinum-based anticancer drugs with reduced side effects and improved efficacy compared to cisplatin. []

Q2: How does this compound interact with platinum(II) to form complexes, and what is unique about these interactions?

A2: this compound acts as a monodentate N-coordinated ligand, forming mono- and bis-adducts with tetrachloroplatinate(II). [] Unlike the related ligand diethyl [(methylsulfinyl)methyl]phosphonate (smp), this compound does not readily form stable chelate complexes with platinum(II). []

Q3: The cis isomer of the bis(this compound) platinum(II) complex exhibits unusual behavior in solution. What is this behavior and what causes it?

A3: Solutions of cis-[PtCl2(N-amp)2] undergo clean and efficient cis/trans isomerization when exposed to light, yielding trans-[PtCl2(N-amp)2]. [] This light-induced isomerization is noteworthy and highlights the impact of structural changes on the complex's reactivity.

Q4: How does the structure of this compound influence its polymerization behavior?

A4: this compound can be incorporated into methacrylate monomers, which can undergo both bulk and solution polymerization. [] The polymerization rate is affected by the steric hindrance around the double bond, with bulkier substituents leading to slower polymerization. [] These polymers exhibit potential as flame-retardant materials due to their char-forming abilities. []

Q5: this compound serves as a versatile building block in organic synthesis. What are some examples of its applications?

A5: this compound is a valuable precursor for synthesizing various α-aminophosphonic acids, which are important bioactive molecules. [, , ] It can undergo alkylation reactions, particularly through its Schiff base derivatives, to introduce diverse substituents at the α-carbon. [, , ] One notable application is the asymmetric synthesis of diethyl (S)-α-amino-α-alkyl phosphonates with high enantiomeric excesses. []

Q6: What analytical techniques are typically employed to characterize this compound and its derivatives?

A6: Common characterization techniques include spectroscopic methods like 1H, 31P, and 195Pt NMR, as well as mass spectrometry (ESI-MS) and elemental analysis. [] X-ray crystallography can provide detailed structural information, as exemplified by the trans-[PtCl2(N-amp)2] complex. []

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